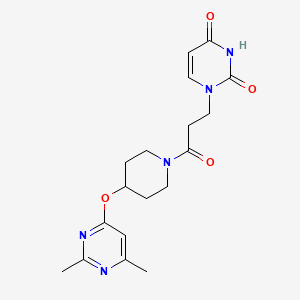
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant relevance in the fields of chemistry and biology
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions. These steps typically begin with the preparation of 2,6-dimethylpyrimidin-4-ol, which is then coupled with 4-(3-oxopropyl)pyrimidine-2,4(1H,3H)-dione via an ether bond formation. Reaction conditions often require the use of specific solvents and catalysts to ensure optimal yield and purity.
Industrial production methods: Industrial production of this compound might employ continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems can ensure consistent quality and reduce the need for manual intervention, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of reactions: 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: For oxidation, common reagents like potassium permanganate or chromium trioxide may be used. Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may utilize halides or other nucleophiles under controlled conditions.
Major products: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation might yield various oxidized derivatives, while reduction could lead to the formation of different alcohols or amines.
Scientific Research Applications
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is extensively researched for its potential applications in chemistry, biology, medicine, and industry. It has shown promise as an intermediate in the synthesis of pharmaceuticals, serving as a precursor for various drugs. In biology, it is studied for its interactions with biological targets, potentially leading to new therapeutic agents. Its industrial applications include use as a building block for complex organic synthesis, offering pathways to novel materials and chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The precise mechanism of action often involves binding to enzymes or receptors, altering their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and functional groups Similar compounds might include other pyrimidine derivatives or piperidine-based molecules
Properties
IUPAC Name |
1-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-11-16(20-13(2)19-12)27-14-3-7-22(8-4-14)17(25)6-10-23-9-5-15(24)21-18(23)26/h5,9,11,14H,3-4,6-8,10H2,1-2H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIAHAYDQNNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
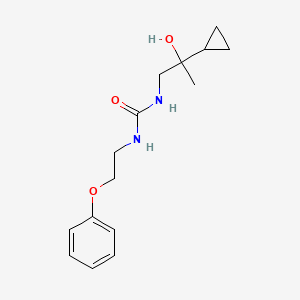
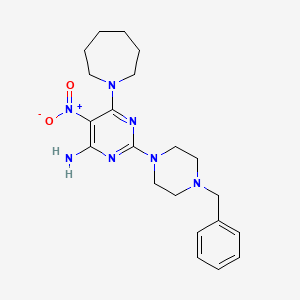

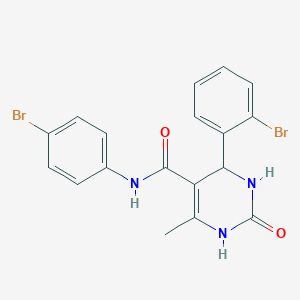
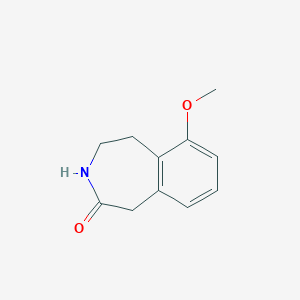
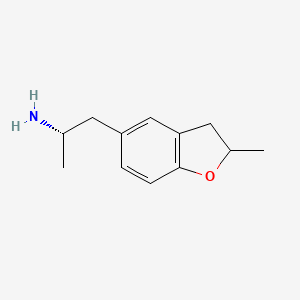


![3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2952262.png)
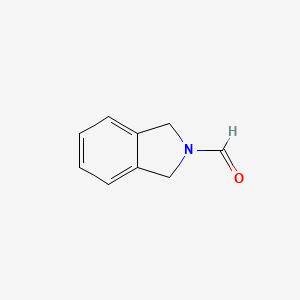
![2-Chloro-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-5-fluorophenyl]propanamide](/img/structure/B2952265.png)
![5-(3-chloro-2-thienyl)-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2952266.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2952267.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)
